![molecular formula C25H24ClN3O3S2 B2374370 4-((3-(benzo[d]tiazol-2-il)-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)carbamoil)benzoato de metilo clorhidrato CAS No. 1331110-84-9](/img/structure/B2374370.png)
4-((3-(benzo[d]tiazol-2-il)-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)carbamoil)benzoato de metilo clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C25H24ClN3O3S2 and its molecular weight is 514.06. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La estructura única del compuesto sugiere una posible actividad anticancerígena. Los investigadores han estudiado sus efectos en varias líneas celulares cancerosas, incluyendo el cáncer de mama, pulmón y colon. Los estudios preliminares indican que puede interferir con la división celular, inducir la apoptosis (muerte celular programada) e inhibir el crecimiento tumoral .
Actividad Antimicrobiana
“4-((3-(benzo[d]tiazol-2-il)-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)carbamoil)benzoato de metilo clorhidrato” exhibe propiedades antimicrobianas prometedoras. Se ha evaluado contra bacterias, hongos y protozoos. Su mecanismo de acción implica la interrupción de las membranas microbianas o la interferencia con las vías metabólicas esenciales .
Efectos Antiinflamatorios
La inflamación juega un papel crucial en diversas enfermedades. Este compuesto muestra potencial como agente antiinflamatorio al modular las vías inflamatorias. Los investigadores han explorado su impacto en las citocinas, enzimas y células inmunitarias involucradas en la inflamación .
Potencial Neuroprotector
Dadas sus características estructurales, este compuesto puede tener efectos neuroprotectores. Los estudios han investigado su capacidad para prevenir el daño neuronal, reducir el estrés oxidativo y mejorar la función cognitiva. Podría ser relevante en trastornos neurodegenerativos como la enfermedad de Alzheimer y Parkinson .
Propiedades Antioxidantes
La presencia de anillos heterocíclicos a menudo se correlaciona con la actividad antioxidante. Este compuesto puede eliminar radicales libres, proteger las células del daño oxidativo y contribuir a la salud general. Se necesitan más investigaciones para validar su potencial antioxidante .
Sistemas de Administración de Fármacos
Los investigadores han explorado el uso de este compuesto como un bloque de construcción para sistemas de administración de fármacos. Su estructura única permite la modificación, lo que permite la administración dirigida de fármacos a tejidos o células específicos. Estos sistemas mejoran la eficacia del fármaco y minimizan los efectos secundarios .
Aplicaciones Fotofísicas
Las propiedades de absorción y emisión del compuesto lo hacen interesante para aplicaciones fotofísicas. Podría servir como una sonda fluorescente, sensor o agente de imagen en sistemas biológicos. Su comportamiento de fluorescencia bajo diferentes condiciones amerita una investigación más profunda .
Otras Aplicaciones Potenciales
Más allá de los campos mencionados, la versatilidad de este compuesto abre puertas a aplicaciones adicionales. Estas podrían incluir la inhibición de enzimas, la ciencia de los materiales o incluso las metodologías sintéticas. Los investigadores continúan explorando su potencial en diversos contextos .
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to have significant inhibitory effects against this bacterium .
Mode of Action
tuberculosis . The compound may bind to a specific protein or enzyme in the bacterium, disrupting its normal function and leading to its death .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis . By inhibiting these pathways, the compound prevents the bacterium from proliferating, thereby controlling the spread of the disease .
Pharmacokinetics
It is known that benzothiazole derivatives are generally well-absorbed and can distribute throughout the body to reach their target sites .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth, which can lead to the control and potential eradication of tuberculosis infection . This is achieved through the compound’s interaction with its target and its subsequent disruption of essential biochemical pathways .
Propiedades
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2.ClH/c1-3-28-13-12-17-20(14-28)33-24(21(17)23-26-18-6-4-5-7-19(18)32-23)27-22(29)15-8-10-16(11-9-15)25(30)31-2;/h4-11H,3,12-14H2,1-2H3,(H,27,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRJCPSVXEYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
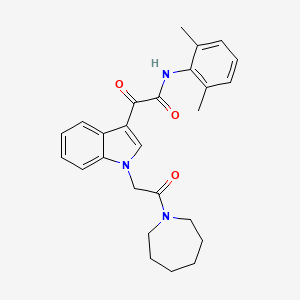
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)
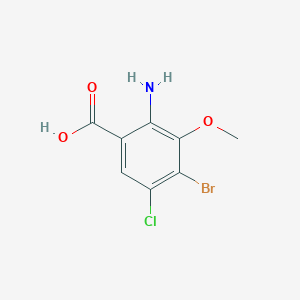
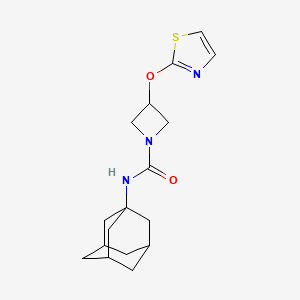
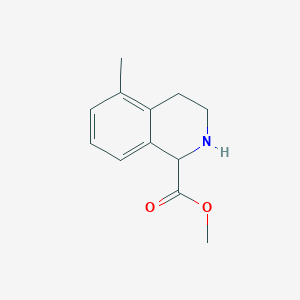
![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)

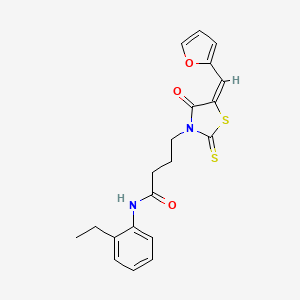
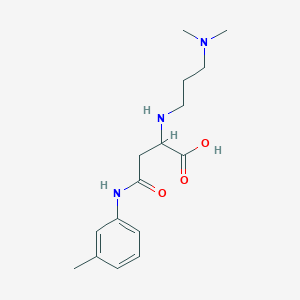

![N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2374306.png)
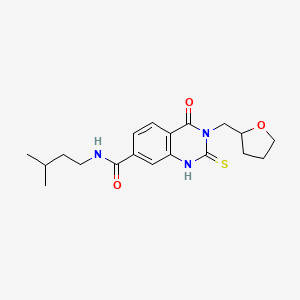
![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)
